6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one

Catalog No.
S11572372
CAS No.
M.F
C22H14Cl2O3
M. Wt
397.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-c...

Product Name

6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one

IUPAC Name

6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenylchromen-2-one

Molecular Formula

C22H14Cl2O3

Molecular Weight

397.2 g/mol

InChI

InChI=1S/C22H14Cl2O3/c23-18-9-5-4-8-15(18)13-26-21-12-20-17(10-19(21)24)16(11-22(25)27-20)14-6-2-1-3-7-14/h1-12H,13H2

InChI Key

APBCNKUHGCFQNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=CC=C4Cl

6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are characterized by their unique bicyclic structure, which consists of a chromene moiety fused with a carbonyl group. This specific compound features a chloro substituent at the 6-position, a methoxy group linked to a 2-chlorophenyl at the 7-position, and a phenyl group at the 4-position. Its molecular formula is C17H13Cl2O3C_{17}H_{13}Cl_2O_3 with a molecular weight of approximately 348.19 g/mol. The compound's structure contributes to its potential biological activities and applications in medicinal chemistry.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to various oxidized derivatives.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, which may convert carbonyl groups into alcohols.
  • Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles like amines or thiols.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

Research indicates that 6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one exhibits various biological activities:

  • Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains, making it a candidate for antimicrobial drug development.
  • Anti-inflammatory Effects: Studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
  • Anticancer Activity: Preliminary investigations indicate that this compound may inhibit cancer cell proliferation, suggesting its potential as an anticancer agent.

These biological properties make 6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one an interesting subject for further pharmacological studies.

The synthesis of 6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one typically involves several steps:

  • Starting Materials: The synthesis begins with 6-chloro-4-phenylchromenone and 2-chlorobenzyl alcohol.
  • Reaction Conditions: The reaction is generally conducted under reflux conditions in solvents such as toluene or dichloromethane. A base like potassium carbonate or sodium hydroxide is often used to facilitate the reaction.
  • Catalysts: Catalysts such as palladium on carbon or copper(I) iodide may be employed to enhance reaction rates and yields.

This multi-step synthetic route allows for the efficient production of the desired chromenone derivative.

6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one has several notable applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents due to its diverse biological activities.
  • Organic Synthesis: The compound is utilized as a building block in synthesizing more complex organic molecules.
  • Material Science: It may find applications in developing new materials with specific properties due to its unique structural characteristics.

These applications underscore the compound's importance in both research and industrial contexts.

Interaction studies of 6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one focus on its molecular targets and mechanisms of action:

  • Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in various biological processes, influencing cellular functions.
  • Signaling Pathways: It could modulate important signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and survival.

Understanding these interactions is vital for elucidating the compound's pharmacological effects and potential therapeutic uses.

Several compounds share structural similarities with 6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one. These include:

  • 6-Chloro-flavone: Lacks the methoxy and phenyl groups but retains a chloro substituent.
  • 7-Hydroxychromenone: Features a hydroxyl group instead of chlorine but shares the chromenone core structure.
  • 8-Chloroquinoline: Contains a chloro group but differs significantly in structure and biological activity.

Comparison Table

Compound NameStructure SimilarityBiological Activity
6-Chloro-flavoneModerateAntimicrobial
7-HydroxychromenoneHighAntioxidant
8-ChloroquinolineLowAnticancer

The uniqueness of 6-chloro-7-[(2-chlorophenyl)methoxy]-4-phenyl-2H-chromen-2-one lies in its specific combination of functional groups, which contributes to its distinct biological properties and potential applications in medicinal chemistry.

XLogP3

5.8

Hydrogen Bond Acceptor Count

3

Exact Mass

396.0319997 g/mol

Monoisotopic Mass

396.0319997 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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